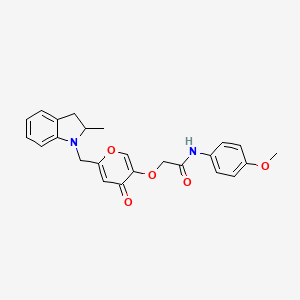
(R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole” is a compound that belongs to the class of dihydrooxazole-based antagonists of the N-Methyl-D-aspartate (NMDA) receptor. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C27H22N2O . Its molecular weight is 390.486.Wissenschaftliche Forschungsanwendungen
Anticancer Agent Development
(R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole has shown relevance in the development of experimental anticancer agents. For instance, gold(III) complexes with 2-substituted pyridines, including derivatives of pyridinyl-oxazolines such as 2-(pyridin-2-yl)-4,5-dihydrooxazole, have exhibited promising antiproliferative properties. These compounds have been investigated for their biological and pharmacological behavior, especially against human ovarian carcinoma cell lines. Their ability to overcome cisplatin resistance is a notable feature in cancer treatment research (Maiore et al., 2012).
Coordination Chemistry and Structural Characterization
Research in coordination chemistry and structural characterization has also involved (R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole. Gold(III) adducts with chiral pyridinyl-oxazolines, including this compound, have been synthesized and structurally characterized. These studies provide insights into the reactivity of the coordinated ligands and the properties of the resulting complexes, which are significant in understanding the interaction of these compounds with biological targets (Cinellu et al., 2009).
Electrochemical Reduction of CO2
The compound has also been explored in the context of environmental chemistry, specifically in the electrochemical reduction of CO2. Rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands containing pyridine and oxazoline rings, such as 2-(pyridin-2-yl)-4,5-dihydrooxazole, have been investigated for their CO2 reduction ability. This research is crucial for developing new methods to address environmental challenges like CO2 emissions and climate change (Nganga et al., 2017).
Enantioseparation in Chromatography
In the field of analytical chemistry, derivatives of (R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole have been utilized in developing chiral stationary phases for high-performance liquid chromatography (HPLC). The enantioseparation performance of these phases is significant for the separation of chiral compounds, which is essential in pharmaceutical and chemical research (Li et al., 2016).
Luminescent Materials and OLED Development
Lastly, derivatives of this compound have been explored in the development of luminescent materials, particularly for their application in organic light-emitting diodes (OLEDs). The synthesis and characterization of such derivatives, along with their optoelectronic properties, are important for advancing OLED technology and developing new materials for electronic and photonic devices (Xing et al., 2017).
Eigenschaften
IUPAC Name |
(4R)-2-(6-benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O/c1-4-11-20(12-5-1)25-19-30-27(29-25)24-18-10-17-23(28-24)26(21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-18,25-26H,19H2/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSBILBZRCBYNW-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide](/img/structure/B2568087.png)
![(2R,3R)-2-[2-(Trifluoromethyl)phenyl]oxolane-3-carboxylic acid](/img/structure/B2568088.png)



![N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2568093.png)



![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2568104.png)


